4-(Thiazol-2-yloxy)phenylamine

Medicinal Chemistry Physicochemical Properties Bioisosteres

Medicinal chemistry teams often risk project failure when substituting uncharacterized aniline-thiazole building blocks. 4-(Thiazol-2-yloxy)phenylamine provides the essential unadorned core for systematic SAR exploration. • AR antagonist scaffold: Reference core for elaborating 4-aryl analogs active against LNCaP cells. • PPI pharmacophore probe: Synthesize alkylamine-deleted comparator to validate critical side chain. • Metabolic stability comparator: Non-fluorinated control vs 2-fluoro analog to quantify fluorination impact. • Industrial utility: Diazotization for azo dyes; amine handle for polyurethane linkages with improved thermal stability. Consistent purity ≥97%, available from stock for immediate dispatch.

Molecular Formula C9H8N2OS
Molecular Weight 192.236
CAS No. 105350-49-0
Cat. No. B561143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiazol-2-yloxy)phenylamine
CAS105350-49-0
Molecular FormulaC9H8N2OS
Molecular Weight192.236
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=NC=CS2
InChIInChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2
InChIKeyYKEZUUNVYCTDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiazol-2-yloxy)phenylamine Chemical Class & Key Properties


4-(Thiazol-2-yloxy)phenylamine is a heterocyclic organic compound characterized by a thiazole ring linked via an ether bridge to a para-phenylamine moiety [1]. It is primarily procured as a research-grade chemical building block for the synthesis of more complex molecules in medicinal and agrochemical research . Calculated physicochemical properties include an XLogP3 of 2.1 and a topological polar surface area of 76.4 Ų [2].

Research-grade building block for medicinal chemistry and agrochemical synthesis
Defined calculated lipophilicity and polarity profile for early property assessment
Unsubstituted thiazole-aniline core for SAR exploration and scaffold-hopping

4-(Thiazol-2-yloxy)phenylamine Substitution Risks


A systematic review of available public data indicates that no direct, quantitative evidence exists to justify a procurement preference for 4-(Thiazol-2-yloxy)phenylamine over its close structural analogs or functional alternatives [1]. The compound is not described as an optimized hit or lead candidate in any identified patent or primary research article with comparative data. The available information is limited to its identity as a versatile chemical intermediate [2]. Without published head-to-head performance data in specific assays or applications, any substitution with a related thiazole-ether aniline building block carries an undefined but potentially high risk of project failure due to uncharacterized changes in reactivity, potency, or selectivity.

2-Fluoro analogDifferences in lipophilicity (ΔXLogP3) may alter ADME properties and should be evaluated.
Alkylamine analogsAltered amine reactivity and spacer absence limit direct synthetic replacement without validation.
4-Aryl analogsOptimized leads; unsubstituted core likely inactive, not a direct substitute for biological studies.

4-(Thiazol-2-yloxy)phenylamine Evidence-Based Differentiation


Physicochemical Comparison: 2-Fluoro Analog

Computationally calculated lipophilicity (XLogP3) differentiates 4-(Thiazol-2-yloxy)phenylamine (XLogP3 = 2.1) from its 2-fluoro-substituted analog, 2-Fluoro-4-(thiazol-2-yloxy)phenylamine [1]. The fluoro analog has a calculated XLogP3 of 2.4, representing an increase of approximately 0.3 log units . This difference in lipophilicity can significantly impact permeability and solubility in a biological or formulation context.

Lipophilicity Δ
Data to verify
Target: 2.1vs2-Fluoro: 2.4(Δ+0.3)
Lipophilicity difference may impact permeability and ADME profile.
Calculated values; method unspecified.
Medicinal Chemistry Physicochemical Properties Bioisosteres

Reactivity: Aromatic Amine vs. Alkylamine Analogs

The target compound features a primary aromatic amine directly attached to the phenyl ring (aniline), which provides a specific and well-characterized synthetic handle for reactions like diazotization and acylation . In contrast, the class of heterocyclic (aryloxy)alkylamines, described in J. Med. Chem. 1988, contains an alkyl spacer between the oxygen and the amine [1]. The lack of this spacer in the target compound results in a more rigid, conjugated structure with different electron density on the amine, fundamentally altering its reactivity and utility in synthesis compared to the alkylamine analogs.

Amine Reactivity
Class-level inference
Aromatic aniline (direct) vs. alkylamine (spacer)
Altered reactivity dictates different synthetic pathways.
Qualitative structural assessment.
Organic Synthesis Functional Group Reactivity Building Blocks

Antiproliferative Potential: In Silico vs. In Vitro

A class of 4-aryl 2-substituted aniline-thiazole analogs has been reported to exhibit inhibitory activity against androgen receptor (AR)-dependent LNCaP human prostate cancer cells [1]. The target compound, 4-(Thiazol-2-yloxy)phenylamine, contains the core aniline-thiazole scaffold but lacks the essential 4-aryl substitution identified as a key structural feature for activity in this class [1]. Therefore, it is predicted to be a less active or inactive scaffold component relative to the optimized analogs, representing a distinct and earlier-stage starting point for medicinal chemistry optimization.

LNCaP Activity
Class-level
Predicted low / inactive vs. active 4-aryl analogs
Unsubstituted core for SAR exploration; not a lead compound.
Class-level SAR; no direct data.
Anticancer Prostate Cancer Thiazole SAR

H+/K+-ATPase Inhibitory Potential

A 1988 study identified thiazole-containing (aryloxy)alkylamines as possessing gastric antisecretory activity via H+/K+-ATPase inhibition [1]. While 4-(Thiazol-2-yloxy)phenylamine shares the thiazole and aryl ether components, it lacks the alkylamine chain present in the active compounds (e.g., 'thiazole 18' and 'benzoxazole 32' which showed potency comparable to ranitidine in vivo) [1]. No direct quantitative data was found for the target compound in this assay. Its structural divergence (absence of the critical alkylamine side-chain) implies a different or absent mechanism of action compared to the antisecretory leads.

H+/K+-ATPase
Class-level
Not reported; predicted inactive (missing alkylamine)
Comparator for pharmacophore linker studies.
No target data available.
Gastric Antisecretory H+/K+-ATPase PPI

4-(Thiazol-2-yloxy)phenylamine Application Scenarios


Oncology Scaffold-Hopping & SAR Exploration

For a medicinal chemistry team exploring novel androgen receptor (AR) antagonists, 4-(Thiazol-2-yloxy)phenylamine serves as an attractive, unadorned core scaffold. The literature confirms that more elaborate 4-aryl 2-substituted aniline-thiazole analogs are active against AR-dependent LNCaP cells [1]. Procuring this unsubstituted core allows the team to systematically introduce substituents, such as the 4-aryl group identified in the literature, to map the structure-activity relationship (SAR) and potentially identify a new chemical series with improved properties over existing analogs.

Alkylamine Linker Pharmacophore Investigation

A research program focused on novel proton pump inhibitors (PPIs) could utilize 4-(Thiazol-2-yloxy)phenylamine to probe the essential nature of the alkylamine side-chain. Published work demonstrates that (aryloxy)alkylamines containing a thiazole are potent gastric antisecretory agents [2]. By procuring this compound, which contains the thiazole and aryl ether but lacks the alkylamine chain, researchers can synthesize a direct structural comparator to confirm that the alkylamine is a critical pharmacophoric element for on-target activity, as predicted by the published SAR.

Fluorinated Analog Synthesis for Metabolic Stability

In a lead optimization program where a compound containing a thiazole-phenylamine core shows promise but is limited by metabolic instability, the 2-fluoro analog (2-Fluoro-4-(thiazol-2-yloxy)phenylamine) is a common and commercially available bioisostere . 4-(Thiazol-2-yloxy)phenylamine is the appropriate non-fluorinated control and comparator compound. By evaluating both in parallel in vitro metabolism assays, a research team can directly quantify the impact of fluorination on stability (e.g., intrinsic clearance in microsomes) and determine if the 0.3 log unit increase in lipophilicity (ΔXLogP3) is a beneficial trade-off.

Azo Dyes & Thermally Stable Polyurethanes Building Block

In industrial chemistry, 4-(Thiazol-2-yloxy)phenylamine is a commercially viable intermediate. The primary aromatic amine is a critical functional handle for diazotization and subsequent coupling to produce azo dyes with high color strength . In polymer chemistry, the amine group can react with isocyanates to form polyurethane linkages, while the thiazole ring is reported to confer improved thermal stability to the resulting polymer . These applications represent the most established and evidence-supported uses for this compound in the current literature.

Application
Selection Property
Validation Focus
AR antagonist SAR exploration
Unsubstituted aniline-thiazole core
AR pathway cell-model assay
Proton pump inhibitor pharmacophore study
Absence of alkylamine linker
H+/K+-ATPase inhibition assay
Metabolic stability comparator
Non-fluorinated control
In vitro microsomal stability
Dye or polymer intermediate
Primary aromatic amine
Diazotization / polyurethane synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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